6-[(Benzylamino)methylidene]-3,5-dimethoxycyclohexa-2,4-dien-1-one
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Overview
Description
6-[(Benzylamino)methylidene]-3,5-dimethoxycyclohexa-2,4-dien-1-one is an organic compound with the molecular formula C16H17NO3 It is characterized by a benzylamino group attached to a cyclohexadienone ring, which is further substituted with methoxy groups
Preparation Methods
The synthesis of 6-[(Benzylamino)methylidene]-3,5-dimethoxycyclohexa-2,4-dien-1-one typically involves the condensation of benzylamine with a suitable precursor, such as 3,5-dimethoxybenzaldehyde. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux. Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity.
Chemical Reactions Analysis
6-[(Benzylamino)methylidene]-3,5-dimethoxycyclohexa-2,4-dien-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-[(Benzylamino)methylidene]-3,5-dimethoxycyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-[(Benzylamino)methylidene]-3,5-dimethoxycyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The benzylamino group can form hydrogen bonds with biological molecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
6-[(Benzylamino)methylidene]-3,5-dimethoxycyclohexa-2,4-dien-1-one can be compared with other similar compounds, such as:
6-(Benzylamino)-3-methylpyrimidine-2,4(1H,3H)-dione: This compound has a similar benzylamino group but differs in the core structure, which is a pyrimidine ring.
5-[(Benzylamino)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione: This compound also contains a benzylamino group but has a diazinane ring instead of a cyclohexadienone ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of methoxy groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
917567-19-2 |
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Molecular Formula |
C16H17NO3 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
2-(benzyliminomethyl)-3,5-dimethoxyphenol |
InChI |
InChI=1S/C16H17NO3/c1-19-13-8-15(18)14(16(9-13)20-2)11-17-10-12-6-4-3-5-7-12/h3-9,11,18H,10H2,1-2H3 |
InChI Key |
IFXPKNGHVXTNCQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C=NCC2=CC=CC=C2)O |
Origin of Product |
United States |
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